

Stability and Storage of 4-Amino-3,5-dimethylphenol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Amino-3,5-dimethylphenol**

Cat. No.: **B131400**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for **4-Amino-3,5-dimethylphenol** (CAS No. 3096-70-6). The information herein is curated for professionals in research and drug development to ensure the integrity and reliability of this compound in their studies. This document outlines known stability information, recommended storage and handling procedures, and potential degradation pathways.

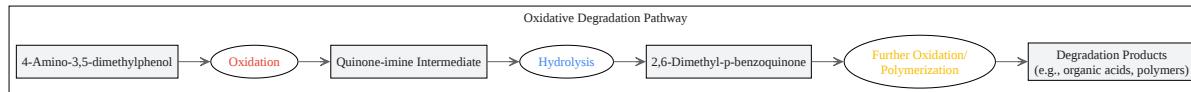
Chemical and Physical Properties

A foundational understanding of the physicochemical properties of **4-Amino-3,5-dimethylphenol** is essential for its proper handling and storage.

Property	Value	Reference
Molecular Formula	C ₈ H ₁₁ NO	[1] [2]
Molecular Weight	137.18 g/mol	[1] [2]
Appearance	Brown solid	[1]
Melting Point	181 °C	[1]
Boiling Point	296.5 °C at 760 mmHg	[1]
Solubility	Soluble in Methanol	[1]

Stability Profile and Recommended Storage

While specific, in-depth stability studies on **4-Amino-3,5-dimethylphenol** are not extensively available in peer-reviewed literature, general guidelines can be derived from supplier recommendations and the known chemistry of aminophenols. Aminophenols are susceptible to oxidation, which can be accelerated by light, heat, and the presence of metal ions.


Recommended Storage Conditions:

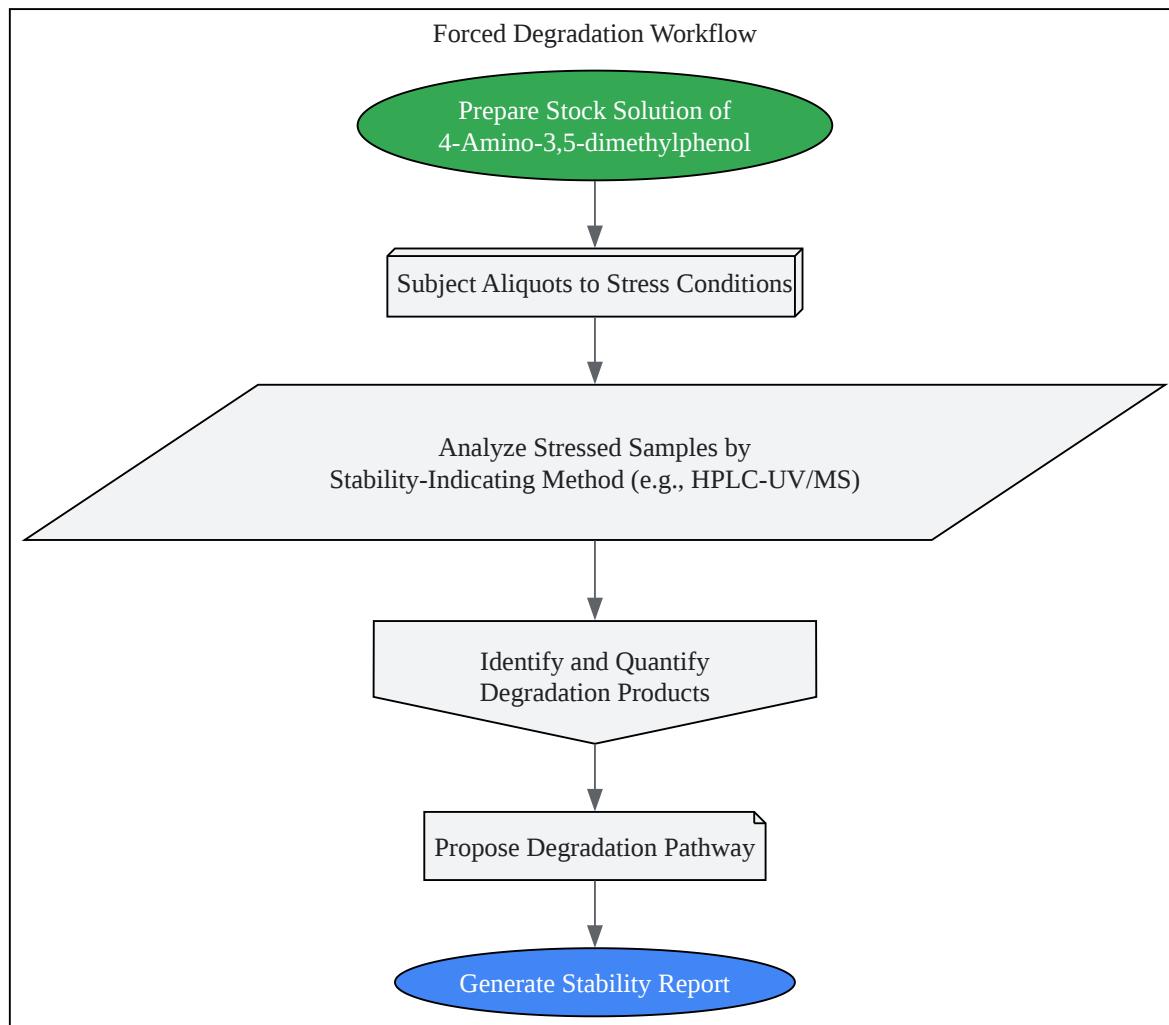
Condition	Recommendation	Rationale
Temperature	Refrigerator or Room Temperature (in a controlled environment)	To minimize thermal degradation. Some suppliers recommend refrigeration, while others suggest room temperature. ^{[1][3][4]} For long-term storage, refrigeration is advisable.
Atmosphere	Inert atmosphere (e.g., Argon, Nitrogen)	To prevent oxidation. The amino and hydroxyl groups are prone to oxidation, which can lead to coloration and impurity formation. ^[4]
Light	Keep in a dark place	To prevent photodegradation. Phenolic compounds can be light-sensitive. ^[4]
Container	Tightly sealed, light-resistant container	To protect from moisture, air, and light.

Potential Degradation Pathways

The degradation of **4-Amino-3,5-dimethylphenol** is likely to proceed through pathways common to other aminophenols, primarily oxidation. The presence of both an amino and a hydroxyl group on the aromatic ring makes it susceptible to oxidative degradation, which can

lead to the formation of quinone-imine or benzoquinone structures and further polymerization or decomposition into smaller organic acids.

[Click to download full resolution via product page](#)


Caption: Hypothetical oxidative degradation pathway of **4-Amino-3,5-dimethylphenol**.

Experimental Protocols for Stability Assessment

For researchers needing to perform formal stability testing, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions to identify potential degradants and establish a stability-indicating analytical method.[5]

General Forced Degradation Protocol

This protocol is a general guideline and should be adapted based on the specific analytical capabilities and objectives.

[Click to download full resolution via product page](#)

Caption: General workflow for a forced degradation study.

Stress Conditions:

Stress Condition	Suggested Protocol
Acid Hydrolysis	0.1 M HCl at 60°C for 24 hours
Base Hydrolysis	0.1 M NaOH at 60°C for 24 hours
Oxidation	3% H ₂ O ₂ at room temperature for 24 hours
Thermal Degradation	Solid-state at 105°C for 48 hours
Photostability	Expose solid and solution to ICH-specified light conditions (e.g., 1.2 million lux hours and 200 W h/m ²)

Analytical Method:

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, should be developed and validated. Mass Spectrometry (MS) can be coupled with HPLC to aid in the identification of degradation products. The method should be able to separate the parent compound from all significant degradation products.

Handling and Safety Precautions

4-Amino-3,5-dimethylphenol should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

The stability of **4-Amino-3,5-dimethylphenol** is crucial for its effective use in research and development. While specific stability data is limited, adherence to the storage and handling guidelines outlined in this document will help maintain its integrity. The primary degradation pathway is likely through oxidation, and a systematic forced degradation study can provide a more detailed understanding of its stability profile and help in the development of robust formulations and analytical methods.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Amino-3,5-dimethylphenol | lookchem [lookchem.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 3096-70-6|4-Amino-3,5-dimethylphenol|BLD Pharm [bldpharm.com]
- 5. biopharminternational.com [biopharminternational.com]
- To cite this document: BenchChem. [Stability and Storage of 4-Amino-3,5-dimethylphenol: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b131400#stability-and-storage-conditions-for-4-amino-3-5-dimethylphenol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com